

Physicochemical characteristics of 2-Chloro-4-iodo-6-methylphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-iodo-6-methylphenol

Cat. No.: B1489968

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Characteristics of **2-Chloro-4-iodo-6-methylphenol**

Introduction: Unveiling a Niche Halogenated Phenol

2-Chloro-4-iodo-6-methylphenol is a substituted aromatic compound of interest in synthetic chemistry and drug discovery. As a halogenated phenol, its unique electronic and steric properties, conferred by the presence of chloro, iodo, and methyl groups on the phenol ring, make it a valuable intermediate. This guide provides a comprehensive overview of its physicochemical characteristics, analytical methodologies, and handling protocols, designed for researchers and professionals in the chemical and pharmaceutical sciences. Its potential application as a building block for protein degraders highlights its relevance in modern medicinal chemistry research.[\[1\]](#)

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation.

- IUPAC Name: **2-chloro-4-iodo-6-methylphenol**[\[2\]](#)
- Molecular Formula: C₇H₆ClI₂O[\[1\]](#)[\[2\]](#)
- CAS Number: 1630906-44-3[\[1\]](#)[\[2\]](#)

- Canonical SMILES: CC1=CC(=CC(=C1O)Cl)I[2]
- InChI Key: IUUKDIRULMFXBK-UHFFFAOYSA-N[2]

The structure consists of a phenol ring substituted with a methyl group at position 6, a chlorine atom at position 2, and an iodine atom at position 4. This specific substitution pattern dictates its reactivity and physical properties. The hydroxyl group is a powerful activating group, directing electrophilic aromatic substitution to the ortho and para positions, though in this case, these positions are already occupied.[3]

Physicochemical Properties: A Data-Driven Profile

Experimental data for this specific compound is not widely published. Therefore, this section combines computed data from reliable chemical databases with expected properties based on structurally similar compounds. These values provide a strong basis for experimental design.

Property	Value / Expected Range	Data Source / Basis
Molecular Weight	268.48 g/mol	PubChem[1][2]
Physical Form	Expected to be a solid at room temperature	Based on similar substituted phenols
Melting Point	Not available (expected to be > room temp.)	N/A
Boiling Point	Not available (expected to be > 195 °C)	Comparison to 2-Chloro-4-methylphenol (195-196 °C)[4]
XLogP3 (logP)	3.2	Computed by PubChem[2]
Hydrogen Bond Donor Count	1 (from the hydroxyl group)	Computed by PubChem[2]
Hydrogen Bond Acceptor Count	1 (from the hydroxyl oxygen)	Computed by PubChem[2]
Solubility	Low solubility in water; Soluble in organic solvents (e.g., Methanol, DMSO, Chloroform)	Inferred from high logP and general phenol properties

Expert Insight: The computed XLogP3 value of 3.2 indicates significant lipophilicity, suggesting the compound will have low aqueous solubility but good permeability across biological membranes. This is a critical parameter in drug development for predicting absorption and distribution.

Analytical Methodologies: Protocols for Characterization

Characterizing **2-Chloro-4-iodo-6-methylphenol** requires a multi-technique approach to confirm its identity, purity, and structure.

Chromatographic Analysis (Purity Assessment)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.[\[5\]](#)

Protocol: Reverse-Phase HPLC-UV

- System Preparation:
 - Column: C18, 250 mm x 4.6 mm, 5 μ m particle size.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Rationale: A C18 column is chosen for its excellent retention of hydrophobic molecules like this halogenated phenol. Formic acid is used as a mobile phase modifier to ensure good peak shape by suppressing the ionization of the phenolic hydroxyl group.
- Method Parameters:
 - Gradient: Start at 60% B, increase linearly to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.

- Detection: UV detector at 220 nm and 280 nm.
- Rationale: A gradient elution is necessary to ensure the timely elution of the highly lipophilic analyte. Detection at multiple wavelengths helps in identifying potential impurities that may have different absorption maxima.
- Sample Preparation:
 - Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.
 - Further dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~50 µg/mL.
- Validation: The method should be validated for linearity, accuracy, and precision as per standard guidelines to ensure data integrity.[\[5\]](#)

Caption: Step-by-step workflow for determining compound purity via HPLC-UV analysis.

Reactivity and Stability

- Reactivity: The hydroxyl group makes the aromatic ring highly activated towards electrophilic substitution, although the primary reactive sites are blocked. The phenolic proton is acidic and will react with bases to form a phenoxide ion. The carbon-iodine bond is the most likely site for nucleophilic substitution or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), making it a versatile synthetic intermediate.
- Stability and Storage: The compound should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents, strong acids, and bases. It should be protected from light. Under these conditions, the material is expected to be stable.

Safety and Handling

No specific toxicological data is available for **2-Chloro-4-iodo-6-methylphenol**. Therefore, precautions must be based on the data for similar halogenated phenols. Compounds like 2-chloro-6-methylphenol and 4-chloro-2-methylphenol are classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.

[7][8]* Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves. *[7][9] Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling. *[9] First Aid:

- Eyes: Immediately flush with plenty of water for at least 15 minutes.
- Skin: Wash off immediately with soap and plenty of water.
- Inhalation: Remove to fresh air.
- Ingestion: Do NOT induce vomiting. Call a physician.

[7][9]### 6.0 Conclusion

2-Chloro-4-iodo-6-methylphenol is a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data is limited, this guide synthesizes computed data, established analytical principles, and knowledge from analogous structures to provide a robust framework for its safe handling, characterization, and use. The proposed analytical methods provide a clear path for researchers to validate the quality and purity of this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. 2-Chloro-4-iodo-6-methylphenol | C₇H₆Cl₁O | CID 91800884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 17.10 Reactions of Phenols - Organic Chemistry | OpenStax [openstax.org]
- 4. 2-氯-4-甲基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physicochemical characteristics of 2-Chloro-4-iodo-6-methylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1489968#physicochemical-characteristics-of-2-chloro-4-iodo-6-methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com